7-Nitro-10-phenyl-10H-3,10'-biphenothiazine
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Overview
Description
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine typically involves the nitration of 10-phenyl-10H-3,10’-biphenothiazine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine involves its interaction with various molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can also intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenothiazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-10H-phenothiazine: Similar structure but without the phenyl group, affecting its overall properties and applications.
Uniqueness
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
82491-76-7 |
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Molecular Formula |
C30H19N3O2S2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
3-nitro-7-phenothiazin-10-yl-10-phenylphenothiazine |
InChI |
InChI=1S/C30H19N3O2S2/c34-33(35)22-15-17-26-30(19-22)37-29-18-21(14-16-25(29)31(26)20-8-2-1-3-9-20)32-23-10-4-6-12-27(23)36-28-13-7-5-11-24(28)32/h1-19H |
InChI Key |
PUDDJCFTGVGLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=C2C=CC(=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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